3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a quinazolinone moiety, an azetidine ring, and an oxazolidinedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives, azetidine intermediates, and oxazolidinedione precursors. Common synthetic routes may involve:
Step 1: Formation of the quinazolinone core through cyclization reactions.
Step 2: Acylation of the quinazolinone with an appropriate acylating agent to introduce the acetyl group.
Step 3: Coupling of the acylated quinazolinone with an azetidine derivative under suitable conditions.
Step 4: Final cyclization to form the oxazolidinedione ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone and azetidine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and possible biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity to influence cellular signaling.
DNA/RNA Interactions: Binding to nucleic acids to affect gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-oxoquinazoline.
Azetidine Derivatives: Molecules containing azetidine rings, like azetidine-2-carboxylic acid.
Oxazolidinedione Derivatives: Compounds with oxazolidinedione structures, such as 3-phenyl-2,4-oxazolidinedione.
Uniqueness
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of these three distinct moieties within a single molecule. This structural complexity may confer unique biological activities and chemical reactivity compared to its individual components.
Properties
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c21-13(18-5-10(6-18)20-14(22)8-25-16(20)24)7-19-9-17-12-4-2-1-3-11(12)15(19)23/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCPZPFUFDYEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.